1-(2-Methyl-2H-indazol-6-yl)ethan-1-one

Description

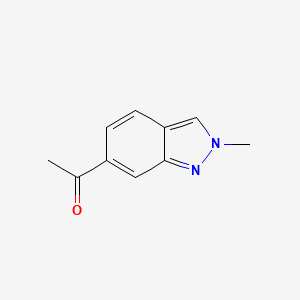

1-(2-Methyl-2H-indazol-6-yl)ethan-1-one is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 2-position and an acetyl (ethanone) group at the 6-position.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(2-methylindazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-3-4-9-6-12(2)11-10(9)5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSPJVFUAZEMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=NN(C=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657116 | |

| Record name | 1-(2-Methyl-2H-indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-29-1 | |

| Record name | 1-(2-Methyl-2H-indazol-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-2H-indazol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Indazole-containing compounds are known to interact with a variety of enzymes, proteins, and other biomolecules

Activité Biologique

1-(2-Methyl-2H-indazol-6-yl)ethan-1-one is a compound belonging to the indazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exhibits significant biochemical activity by interacting with various enzymes and proteins. Notably, it has been shown to influence the activity of phosphoinositide 3-kinase and cyclooxygenase, which are crucial in inflammatory responses and other cellular processes. The compound modulates the production of pro-inflammatory cytokines in immune cells, thereby exerting anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cancer and other diseases. For instance, it has been reported to inhibit chk1 and chk2 kinases, which are implicated in cell cycle regulation and cancer progression. Additionally, it modulates the activity of human serum and glucocorticoid-dependent kinase (SGK), further contributing to its therapeutic potential.

Cellular Effects

Research indicates that this compound affects various cell types by altering cell signaling pathways and gene expression. In vitro studies have demonstrated that at lower concentrations, it can reduce inflammation without significant toxicity. Its effects on cellular metabolism and signaling pathways suggest a promising role in treating inflammatory diseases.

Case Studies

Study 1: Anti-inflammatory Activity

In a laboratory setting, this compound was tested for its anti-inflammatory properties using animal models. Results showed a significant reduction in markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in treated groups compared to controls. The compound's ability to inhibit matrix metalloproteinase-13 (MMP-13) further supports its potential as an anti-inflammatory agent.

Study 2: Anticancer Potential

Another study focused on the compound's anticancer properties, where it demonstrated inhibitory effects on cancer cell lines. The IC50 values indicated effective inhibition of cell proliferation, suggesting that this compound may serve as a lead structure for developing new anticancer therapies .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

Recent studies have demonstrated efficient synthetic pathways for 1-(2-methyl-2H-indazol-6-yl)ethan-1-one, often utilizing visible light to drive reactions involving 2H-indazoles. For instance, a study highlighted the use of visible-light-induced energy transfer to facilitate the decarboxylative coupling of indazoles with acylating agents, yielding functionalized 3-acyl-2H-indazoles in moderate to good yields . This method emphasizes the compound's versatility in synthetic organic chemistry.

Biological Activities

This compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research:

Antimicrobial Activity

A study explored a series of indazole derivatives, including those related to this compound, assessing their antibacterial properties. The findings indicated that certain derivatives exhibited significant antimicrobial activity against various bacterial strains. The structure–activity relationship (SAR) analysis suggested that modifications in the indazole framework could enhance efficacy .

Anticancer Research

The compound has also been implicated in anticancer studies. Molecular docking analyses revealed that derivatives of this compound interact favorably with DNA gyrase, an enzyme critical for bacterial DNA replication. These interactions suggest potential applications in developing new antibacterial agents targeting resistant strains .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a recent study, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results showed that compounds with specific substituents on the indazole ring exhibited enhanced antibacterial activity compared to the parent compound. This study underscores the importance of structural modifications in optimizing biological activity .

Case Study 2: Molecular Docking Studies

Another significant investigation focused on the molecular docking of indazole derivatives with DNA gyrase. The study found that certain compounds derived from this compound displayed strong binding affinities, indicating their potential as leads for novel antibacterial drugs. The binding energies calculated were favorable, suggesting effective interactions with key amino acids in the enzyme .

Analyse Des Réactions Chimiques

Visible-Light-Driven Decarboxylative Coupling

A key functionalization method for 2H-indazole derivatives involves visible-light-induced decarboxylative coupling. In a recent study, 2-phenyl-2H-indazole underwent a reaction with 2-oxo-2-phenylacetic acid under 380–385 nm LED irradiation in acetonitrile, yielding 3-acyl-2H-indazole derivatives via a self-catalyzed energy transfer mechanism . For 1-(2-methyl-2H-indazol-6-yl)ethan-1-one, this methodology could enable selective acylation at the C3 position, leveraging the electron-rich indazole ring for radical-mediated coupling.

Example Reaction Conditions

| Reactant | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Oxo-2-phenylacetic acid | MeCN | 6 W LED (380–385 nm) | 43–65 |

Functionalization of the Acetyl Group

The acetyl moiety at position 6 offers opportunities for nucleophilic or redox transformations:

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or NaBH₄-mediated reduction could convert the ketone to a secondary alcohol or alkane.

-

Condensation : Reaction with hydrazines (e.g., hydrazine hydrate) forms hydrazones, as demonstrated in the synthesis of indazole derivatives .

General Protocol for Hydrazone Formation

-

Dissolve this compound in methanol/acetic acid.

-

Add hydrazine hydrate (1.5 equiv) and stir at 70°C.

Electrophilic Aromatic Substitution (EAS)

The indazole ring’s electronic profile directs electrophiles to specific positions:

-

C3 Position : The 2-methyl group exerts steric hindrance, while the acetyl group at C6 deactivates the ring, favoring substitution at C3 or C5 (para to the acetyl group).

-

Halogenation : Bromination or chlorination may occur under mild Lewis acid conditions (e.g., FeCl₃, AlCl₃).

Key Considerations

-

Activating Groups : Methyl at C2 weakly activates the ring.

-

Deactivating Groups : Acetyl at C6 reduces reactivity but directs incoming electrophiles to meta/para positions .

Deprotection and Rearrangement

Indazole derivatives with protecting groups (e.g., tetrahydro-2H-pyranyl) undergo acid-catalyzed deprotection. For example:

-

TsOH-Mediated Deprotection : Treatment with p-toluenesulfonic acid (TsOH·H₂O) in methanol at 30°C removes THP groups, regenerating the free indazole .

Molecular Docking and Target Interactions

While not a reaction, molecular docking studies highlight the compound’s potential bioactivity. Docking with DNA gyrase (PDB: 1kzn) revealed strong binding interactions via hydrogen bonding and hydrophobic contacts, suggesting utility in antimicrobial or anticancer applications .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (NO2) and sulfoximine groups () increase electrophilicity, favoring interactions with nucleophilic targets . Electron-Donating Groups (EDGs): Methyl groups (e.g., 2-Me in the target compound) may sterically hinder reactions while moderately activating the ring .

- Functional Group Variants: The acetyl group (COCH3) in the target compound contrasts with hydroxyl (-OH) in 1-(1H-indazol-6-yl)ethanol, reducing hydrogen-bonding capacity but increasing metabolic stability .

Physical and Chemical Properties

- Melting Points: Derivatives with polar groups (e.g., sulfoximine in ’s 1f) exhibit higher melting points (137–138°C) compared to nonpolar analogs .

- Solubility: Hydroxyl-containing compounds (e.g., 1-(1H-indazol-6-yl)ethanol) are more water-soluble than acetylated analogs .

Méthodes De Préparation

Synthesis via Cyclohexanone Derivatives and Hydrazine Hydrate

A notable method involves the reaction of cyclohexanone derivatives containing 1,3-dicarbonyl moieties with hydrazine hydrate under reflux conditions in methanol. This process facilitates the formation of the indazole ring and the ethanone substituent.

Procedure : A solution of the cyclohexanone derivative and 2.1 equivalents of hydrazine hydrate in methanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and poured into ice-cold water. The precipitated solid is filtered and dried under vacuum.

Outcome : This yields 1-(2-methyl-2H-indazol-6-yl)ethan-1-one as a light yellow solid with yields around 65% reported in related indazole ethanone derivatives synthesis.

Characterization : The product is confirmed by melting point determination (approx. 165 °C, decomposed), FTIR peaks characteristic of ketone groups (~1690 cm⁻¹), and proton nuclear magnetic resonance (¹H NMR) signals consistent with the indazole and ethanone moieties.

Use of Aldehyde and Diketo Compounds in Dimethyl Sulfoxide (DMSO)

Another approach involves the condensation of diketo compounds with appropriate aldehydes in the presence of a base such as piperidine in DMSO at ambient temperature.

Procedure : The starting diketo compound and aldehyde are mixed in DMSO with piperidine and stirred magnetically for about 5 hours. The reaction completion is checked by TLC. Afterward, the mixture is acidified with 10% HCl and quenched into ice-cold water to precipitate the product.

Outcome : The product is isolated as a pure solid, often with high yields (up to 98%), indicating an efficient synthesis route.

Relevance : Although this method was reported for related indazole derivatives, it provides a useful strategy for constructing the ethanone-substituted indazole framework.

Hydrazine Hydrate in Acidic Medium for Indazole Formation

Hydrazine hydrate or phenylhydrazine hydrochloride reacts with cyclohexanone derivatives in acidic media to form tetrahydro-indazole ethanone derivatives.

Procedure : The cyclohexanone derivative containing 1,3-dicarbonyl groups is treated with hydrazine hydrate or phenylhydrazine hydrochloride in an acidic medium, leading to ring closure and formation of the indazole core with ethanone substitution.

Outcome : This method yields tetrahydro-1H-indazol-5-yl ethanone derivatives, which are structurally related to this compound, demonstrating the versatility of hydrazine-based cyclization.

Purification and Characterization

Purification : Products are typically purified by column chromatography using mixtures of ethyl acetate and hexane as eluents.

Characterization : Confirmed by spectral methods including:

- Mass Spectrometry (MS) : Electron Impact (EI) or High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR to verify chemical shifts corresponding to the indazole ring and ethanone group.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of ketone carbonyl stretch (~1690-1710 cm⁻¹).

- Melting Point (M.P.) : Used to assess purity and physical properties.

Data Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Key Reagents | Yield (%) | Product Form | Characterization Highlights |

|---|---|---|---|---|---|---|

| Cyclohexanone derivative + Hydrazine hydrate | Cyclohexanone derivative with 1,3-dicarbonyl | Reflux in methanol | Hydrazine hydrate (2.1 equiv) | ~65% | Light yellow solid | M.P. ~165 °C; FTIR: 1690 cm⁻¹; ¹H NMR signals for indazole and ethanone |

| Diketo compound + Aldehyde in DMSO | Diketo compound, aldehyde | Stirring at ambient temperature, 5 h | Piperidine (base) | Up to 98% | Pure solid | FTIR carbonyl stretch; TLC monitored |

| Cyclohexanone derivative + Hydrazine hydrate in acid | Cyclohexanone with 1,3-dicarbonyl | Acidic medium, reflux | Hydrazine hydrate or phenylhydrazine hydrochloride | Moderate to good | Tetrahydro-indazole derivatives | HRMS confirms molecular formula; NMR consistent |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methyl-2H-indazol-6-yl)ethan-1-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted indazole derivatives and acetylating agents under anhydrous conditions. For example, refluxing 2-methyl-2H-indazole-6-carboxylic acid with acetyl chloride in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction optimization includes adjusting temperature (60–80°C), solvent polarity, and stoichiometric ratios to improve yield. Monitoring via TLC and NMR ensures intermediate purity .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol. Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement employs SHELXL for anisotropic displacement parameters and WinGX for visualization. Key metrics include R-factor (<0.05) and bond angle deviations (<2°) .

Q. What spectroscopic techniques are used to characterize this compound, and what critical data do they provide?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 2.5–2.7 ppm) and indazole protons (δ 7.2–8.1 ppm). C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons.

- FTIR : Stretching frequencies at ~1680 cm⁻¹ (C=O) and 3100–3000 cm⁻¹ (aromatic C-H).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 201.0739) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological targets of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB) to identify binding affinities. For example, simulations suggest interactions with kinase domains (e.g., EGFR, ΔG = -9.2 kcal/mol) via hydrogen bonding and π-π stacking .

Q. What strategies resolve contradictions in biological assay data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

- Dose-response curves : IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293).

- Orthogonal assays : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein expression).

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives) .

Q. How are reaction intermediates and by-products identified during synthesis?

- Methodological Answer : LC-MS tracks intermediates in real-time. For example, a by-product with m/z 215.0893 may form via over-acetylation, identified via fragmentation patterns. GC-MS analyzes volatile impurities, while preparative HPLC isolates minor components (>95% purity) for structural elucidation .

Experimental Design and Data Analysis

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

- Methodological Answer : Challenges include crystal twinning and weak diffraction. Mitigation strategies:

- Cryocooling : Reduces thermal motion (100 K).

- Data merging : Resolve twinning with SHELXD (HKL-2 scaling).

- Absorption correction : Multi-scan methods (SADABS) for high μ-values .

Q. How do solvent polarity and temperature affect the compound’s stability in pharmacological studies?

- Methodological Answer : Accelerated stability studies (ICH guidelines):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.